N-(4-fluorobenzyl)-2-(2-phenylacetyl)benzenecarboxamide
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Description
Scientific Research Applications
Material Science and Polymer Technology
Synthesis and Properties of Ortho-linked Polyamides Compounds structurally related to "N-(4-fluorobenzyl)-2-(2-phenylacetyl)benzenecarboxamide" have been utilized in the synthesis of new polyamides with significant thermal stability and solubility in polar solvents. These polyamides exhibit useful levels of thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, demonstrating their potential for creating transparent, flexible, and tough films for various applications (Hsiao et al., 2000).
Medicinal Chemistry
Histone Deacetylase Inhibition and Antitumor Activity A structurally analogous compound, MS-27-275, which shares functional groups with "this compound," has shown marked in vivo antitumor activity against various human tumors. It inhibits histone deacetylase, causing hyperacetylation of nuclear histones and inducing changes in cell cycle distribution. This suggests the potential for developing novel chemotherapeutic strategies for cancers insensitive to traditional agents (Saito et al., 1999).
HIV Integrase Inhibition Compounds bearing a resemblance to "this compound" have been explored for their ability to inhibit HIV-1 integrase, a vital enzyme in the viral replication process. These inhibitors exhibit potent activity in both enzymatic assays and preclinical models, highlighting their potential as antiviral agents with favorable pharmacokinetic properties (Pace et al., 2007).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2/c23-18-12-10-17(11-13-18)15-24-22(26)20-9-5-4-8-19(20)21(25)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBSSVSXGBSQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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